![molecular formula C23H35BN2O5 B1406525 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1610612-52-6](/img/structure/B1406525.png)
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
This compound, also known as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, has the molecular formula C16H30BNO4 . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate . The process also involves the use of Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .Chemical Reactions Analysis
This compound is an important intermediate in the synthesis of many biologically active compounds, such as crizotinib . It can be synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .Physical And Chemical Properties Analysis
This compound has a melting point of 60-65°C, a predicted boiling point of 358.8±35.0 °C, and a density of 1.03 . It is a solid at room temperature and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Borylation of Alkylbenzenes
This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Preparation of Fluorenylborolane
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a related compound, can be used to prepare fluorenylborolane .
Synthesis of Conjugated Copolymers
It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is an important intermediate in many biologically active compounds such as crizotinib .
Synthesis of Other Chemical Reagents
This compound can be used as a starting material or intermediate in the synthesis of other chemical reagents .
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in the synthesis of biologically active compounds . They are typically involved in the formation of carbon-carbon bonds, which are crucial in many biological processes .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through a process known as borylation . This involves the addition of a boron atom to an organic compound, often leading to significant changes in the compound’s properties and behavior .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a variety of biochemical pathways due to their ability to form carbon-carbon bonds . These bonds are fundamental to many biological processes, including the formation and modification of complex organic molecules .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The ability of boronic acids and their derivatives to form carbon-carbon bonds can result in significant changes to the structure and function of target molecules . This can lead to a variety of biological effects, depending on the specific targets and pathways involved .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can significantly affect the behavior and effectiveness of a compound .
Eigenschaften
IUPAC Name |
tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35BN2O5/c1-21(2,3)29-20(28)26-14-12-18(13-15-26)25-19(27)16-8-10-17(11-9-16)24-30-22(4,5)23(6,7)31-24/h8-11,18H,12-15H2,1-7H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJGDFAQLGYTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



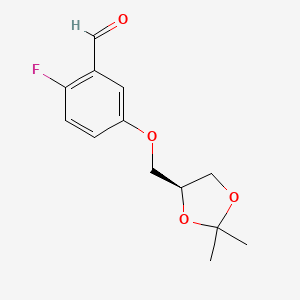


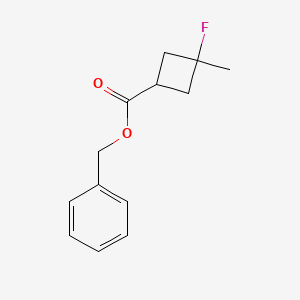
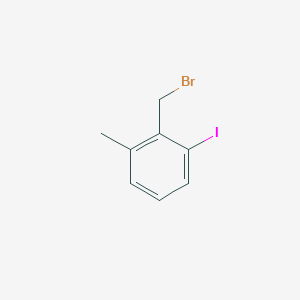
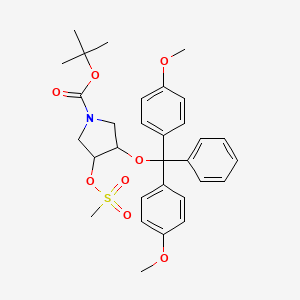
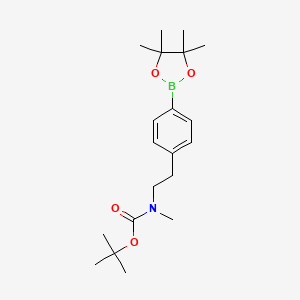
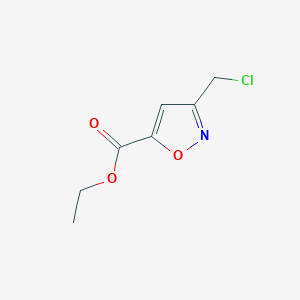

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
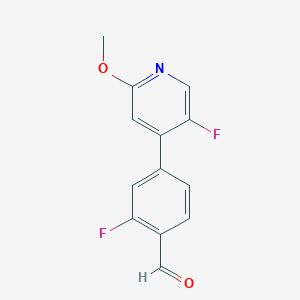
![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)